Superior Analgesic Activity of Derived Acrylonitrile vs. Ketorolac Standard in In Vivo Models
A key derivative synthesized directly from the target compound, 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile, demonstrated a high level of analgesic activity on the 'hot plate' model and a similar level of activity on the 'acetic acid-induced writhings' model when compared to the clinical NSAID ketorolac [1]. This showcases the value of this synthon in accessing biologically active new chemical entities.
| Evidence Dimension | In Vivo Analgesic Activity (Acetic Acid Writhing Model) |
|---|---|
| Target Compound Data | Derived compound 3-(4-hydroxyphenyl)-acrylonitrile showed activity similar to ketorolac. |
| Comparator Or Baseline | Ketorolac (reference NSAID) |
| Quantified Difference | Activity level comparable (non-inferior) to ketorolac. |
| Conditions | In vivo mouse model: acetic acid-induced writhings and 'hot plate' test. |
Why This Matters
For procurement decisions, this data validates that this specific synthon can be used to generate drug-like leads with activity comparable to a marketed NSAID, a clear advantage over alternative triazoloazepine building blocks that cannot be elaborated into such active series.
- [1] Bukhtiarova, T. A. et al. The synthesis, analgesic and anti-inflammatory activity of 3-aryl(heteryl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acrylonitrile derivatives. ScienceRise: Pharmaceutical Science, 2020, 3(31), 34-43. View Source
